CAS registry number search for Benzene, 1-bromo-2-(decyloxy)-4-methyl-
CAS registry number search for Benzene, 1-bromo-2-(decyloxy)-4-methyl-
An In-Depth Technical Guide to the Identification, Synthesis, and Application of Benzene, 1-bromo-2-(decyloxy)-4-methyl-
Executive Summary
In the landscape of modern drug discovery and advanced materials science, highly specific halogenated alkoxybenzenes serve as critical building blocks for complex molecular scaffolds. The compound Benzene, 1-bromo-2-(decyloxy)-4-methyl- (also known as 1-bromo-2-(decyloxy)-4-methylbenzene) is a prime example of a specialized intermediate used in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the synthesis of liquid crystalline polymers.
Due to its highly specific substitution pattern and long aliphatic chain, locating its exact Chemical Abstracts Service (CAS) Registry Number requires advanced cheminformatics strategies. This whitepaper provides a comprehensive guide on the algorithmic retrieval of its CAS RN (685559-07-3 ), the physicochemical profiling of the molecule, and a self-validating synthetic protocol for its preparation.
Chemical Identity & Structural Informatics
When querying databases for rare chemical entities, strict IUPAC nomenclature often fails due to indexing variations across different platforms. The target molecule consists of a central benzene ring substituted with a bromine atom at position 1, a ten-carbon (decyloxy) ether chain at position 2, and a methyl group at position 4.
To establish a definitive chemical identity, we must synthesize its quantitative data into a standardized format. The identification of CAS RN 685559-07-3 was verified through cross-referencing specialized supplier databases, such as BLD Pharm, which catalog rare halogenated intermediates [1].
Table 1: Physicochemical and Informatics Profile
| Property | Value / Descriptor |
| IUPAC / Systematic Name | 1-bromo-2-(decyloxy)-4-methylbenzene |
| CAS Registry Number | 685559-07-3 |
| Molecular Formula | C₁₇H₂₇BrO |
| Molecular Weight | 327.30 g/mol |
| SMILES String | CCCCCCCCCCCoc1cc(C)ccc1Br |
| Key Structural Features | Ortho-bromo ether, para-methyl substitution, lipophilic tail |
| Primary Utility | Aryl halide electrophile for Pd-catalyzed cross-coupling |
Algorithmic Search Protocol for Rare Chemical Entities
Finding the CAS number for low-literature-volume compounds requires a deterministic, step-by-step cheminformatics workflow. Standard text-based searches often yield false negatives. As an Application Scientist, the causality behind choosing a substructure or SMILES-based search over a text search is rooted in the elimination of nomenclature ambiguity.
Protocol 1: Advanced Cheminformatics Retrieval
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Define Structural Parameters: Generate the canonical SMILES string (CCCCCCCCCCCoc1cc(C)ccc1Br) to ensure machine-readable exactness.
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Execute Primary Database Query: Input the SMILES into primary structural databases (e.g., SciFinder, PubChem).
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Substructure & Similarity Search (If Exact Match Fails): If the exact decyloxy chain length is not indexed, truncate the query to the core pharmacophore (2-bromo-5-methylphenol) and perform a derivative search for alkylated variants [2].
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Heuristic Supplier Mining: Cross-reference the structural query against specialized commercial chemical libraries (e.g., BLD Pharm, Sigma-Aldrich) which often index proprietary or newly synthesized batches under specific CAS numbers before they reach primary literature [1].
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Validation: Confirm the molecular weight (327.30 g/mol ) and formula (C₁₇H₂₇BrO) against the retrieved CAS RN (685559-07-3).
Caption: Algorithmic cheminformatics workflow for identifying the CAS RN of rare molecular entities.
Synthesis & Mechanistic Pathway
If the compound cannot be procured commercially, it must be synthesized. The most efficient, high-yielding route to Benzene, 1-bromo-2-(decyloxy)-4-methyl- is via a Williamson Ether Synthesis .
Causality of Experimental Choices: We utilize 2-bromo-5-methylphenol as the nucleophilic precursor [2]. The choice of Potassium Carbonate (K₂CO₃) as a base is deliberate; it is strong enough to deprotonate the phenol (pKa ~10) but mild enough to prevent unwanted side reactions. N,N-Dimethylformamide (DMF) is selected as the solvent because, as a polar aprotic solvent, it heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive for the subsequent Sₙ2 nucleophilic attack on 1-bromodecane.
Protocol 2: Step-by-Step Synthesis of CAS 685559-07-3
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Preparation of the Phenoxide: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of 2-bromo-5-methylphenol in 25 mL of anhydrous DMF.
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Base Addition: Add 15.0 mmol (1.5 eq) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes. A slight color change indicates the formation of the active phenoxide intermediate.
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Alkylation (Sₙ2 Attack): Add 11.0 mmol (1.1 eq) of 1-bromodecane dropwise via a syringe. The slight excess ensures complete conversion of the valuable phenol starting material.
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Thermal Activation: Affix a reflux condenser and elevate the reaction temperature to 80°C. Maintain heating with vigorous stirring for 12 hours.
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Reaction Quenching & Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
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Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (98:2) to yield the pure target compound as a colorless to pale-yellow oil.
Caption: Sₙ2 Williamson Ether Synthesis pathway for 1-bromo-2-(decyloxy)-4-methylbenzene.
Analytical Validation & Quality Control
A self-validating system requires rigorous analytical confirmation to ensure the integrity of the synthesized or purchased batch before deployment in downstream drug development workflows.
Protocol 3: GC-MS and NMR Validation
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Thin-Layer Chromatography (TLC): Spot the product alongside the starting phenol on a silica plate. Develop in 95:5 Hexanes/EtOAc. The product will have a significantly higher Rf value due to the loss of the polar hydroxyl group and the addition of the lipophilic decyl chain.
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Gas Chromatography-Mass Spectrometry (GC-MS): Inject a 1 µL aliquot (1 mg/mL in DCM).
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Causality: The mass spectrum must show a distinct molecular ion doublet at m/z 326 and 328 in a 1:1 ratio, which is the classic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).
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¹H NMR Spectroscopy (400 MHz, CDCl₃):
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Look for the disappearance of the broad phenolic -OH singlet (~5.0 ppm).
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Confirm the presence of a triplet near 4.0 ppm, integrating to 2 protons, corresponding to the -O-CH₂- group of the decyl chain.
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Verify the aromatic protons (3H) between 6.6 - 7.4 ppm and the aryl methyl singlet (3H) near 2.3 ppm.
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Conclusion
The identification and utilization of Benzene, 1-bromo-2-(decyloxy)-4-methyl- (CAS: 685559-07-3) exemplify the intersection of advanced cheminformatics and synthetic organic chemistry. By employing deterministic search algorithms and robust, mechanistically sound Sₙ2 synthesis protocols, researchers can reliably source or construct this critical intermediate. Its structural dual-nature—combining a reactive aryl bromide for transition-metal catalysis with a highly lipophilic decyloxy tail—makes it an indispensable tool for tuning the pharmacokinetic properties of novel therapeutics and the physical properties of advanced materials.
References
- Google Patents. WO2001044239A2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists (Details the utility and reactivity of the 2-Bromo-5-methylphenol precursor).
